molecular formula C10H12BrNO2 B126507 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide CAS No. 149652-50-6

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide

Cat. No.: B126507
CAS No.: 149652-50-6
M. Wt: 258.11 g/mol
InChI Key: ILXYGVKKXCAIIJ-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various enzymes, including acetylcholinesterase and cytochrome P450 enzymes. The interaction with acetylcholinesterase involves the inhibition of the enzyme’s activity, which can lead to alterations in neurotransmitter levels and subsequent effects on neural signaling pathways. Additionally, this compound has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds .

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis. Furthermore, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and overall cell health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s function. For instance, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme’s activity, thereby affecting neurotransmitter breakdown and neural signaling. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity. These effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the bromophenyl group, followed by further conjugation reactions to form water-soluble metabolites that can be excreted from the body. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, leading to its localization in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its biochemical effects. The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications that direct the compound to these locations. The localization of the compound in mitochondria is particularly significant, as it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 4-bromoaniline with N-methoxy-N-methylacetamide under suitable conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium cyanide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce corresponding carboxylic acids.

Scientific Research Applications

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-N-methoxy-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy and methyl groups provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

2-(4-bromophenyl)-N-methoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(14-2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXYGVKKXCAIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596750
Record name 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149652-50-6
Record name 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a round bottom flask containing N-methyl-N-methoxy amine hydrochloride (878 mg, 9 mmol) in CH2Cl2 (6 mL), a solution of ClAlMe2 (9 mL, 1M, 9 mmol) was added at 0° C. dropwise. The solution was stirred at rt for 30 min. A solution of ethyl 4-bromophenylacetate (1.09 g, 4.05 mmol) was added dropwise at 0° C. The solution was stirred at rt for 1 h, quenched with sat. NH4Cl, and extracted with EtOAc (3×20 mL). The organic layer washed with brine, dried (Na2SO4) and concentrated. Purification via flash chromatography (0-50% EtOAc/hexanes) afforded 70A (1.03 g, 80%). MS (ESI) m/z 258.1 (M+H)+.
Name
N-methyl-N-methoxy amine hydrochloride
Quantity
878 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
1.09 g
Type
reactant
Reaction Step Three
Name
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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